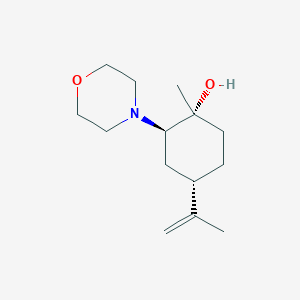
(1R,2R,4S)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a morpholine group, an isopropenyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring with morpholine.
Addition of the isopropenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropylcyclohexanol
- (1R,2R,4S)-1-Methyl-2-piperidino-4-isopropenylcyclohexanol
- (1R,2R,4S)-1-Methyl-2-morpholino-4-vinylcyclohexanol
Uniqueness
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chiral centers and the presence of the morpholine and isopropenyl groups make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
362665-87-0 |
|---|---|
Fórmula molecular |
C14H25NO2 |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
(1R,2R,4S)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C14H25NO2/c1-11(2)12-4-5-14(3,16)13(10-12)15-6-8-17-9-7-15/h12-13,16H,1,4-10H2,2-3H3/t12-,13+,14+/m0/s1 |
Clave InChI |
YTJVBLPAMBTDCH-BFHYXJOUSA-N |
SMILES isomérico |
CC(=C)[C@H]1CC[C@@]([C@@H](C1)N2CCOCC2)(C)O |
SMILES canónico |
CC(=C)C1CCC(C(C1)N2CCOCC2)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
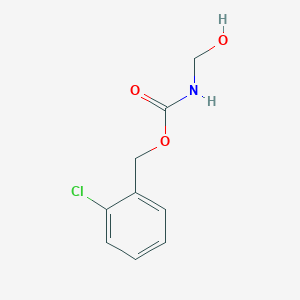
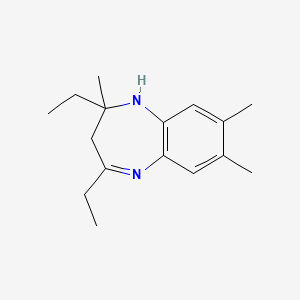
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
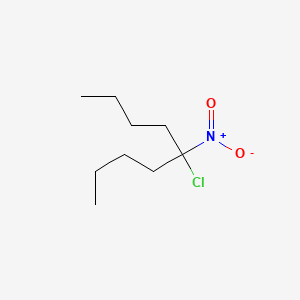
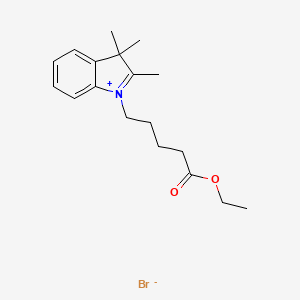
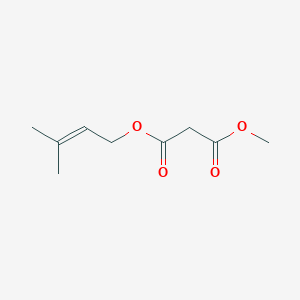


![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
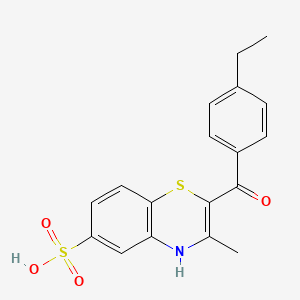

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
